6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(13-3-4-14-15(9-13)25-10-19-14)22-7-5-12(6-8-22)17-21-20-16(24-17)11-1-2-11/h3-4,9-12H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLIIMWGADSNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of the corresponding hydrazide with carbon disulfide and potassium hydroxide in ethanol.
Synthesis of the piperidine derivative: The piperidine ring can be introduced through a reaction involving piperidine and an appropriate acyl chloride.
Coupling with benzothiazole: The final step involves coupling the piperidine-oxadiazole intermediate with a benzothiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds containing thiazole and oxadiazole moieties. For instance, derivatives of benzothiazole have shown promising results in seizure models. The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine and oxadiazole components can enhance anticonvulsant efficacy .
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound A | scPTZ | 18.4 | 170.2 | 9.2 |
| Compound B | MES | 24.38 | N/A | N/A |
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating significant growth inhibition. For example, one thiazole-pyridine hybrid exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil . The presence of electron-withdrawing groups in the structure is believed to enhance the anticancer activity.
Interaction with Biological Targets
The compound is being investigated for its interactions with specific enzymes and receptors involved in disease mechanisms. The oxadiazole moiety can form hydrogen bonds with active sites on proteins, potentially modulating their functions . This property opens avenues for drug design targeting various biological pathways.
Antimicrobial Activity
Research into the antimicrobial properties of thiazole and oxadiazole derivatives has shown that these compounds can inhibit the growth of various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Synthesis of Novel Materials
The unique chemical structure allows for its use as a building block in synthesizing complex materials. Its derivatives can be employed in creating polymers or other materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Case Study 1: Anticonvulsant Screening
A series of thiazole-based compounds were synthesized and screened for anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that modifications to the benzothiazole structure significantly influenced anticonvulsant potency, suggesting that this compound could lead to new therapeutic agents for epilepsy .
Case Study 2: Anticancer Efficacy
In a study evaluating various thiazole derivatives against cancer cell lines (MCF-7 and HepG2), one compound demonstrated superior efficacy compared to established chemotherapeutics. This finding underscores the potential for developing new anticancer drugs based on the benzothiazole scaffold .
Mechanism of Action
The mechanism of action of 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Antifungal Activity
- LMM5 and LMM11: Tested against fungal strains (e.g., Candida albicans) with fluconazole as a control.
- Target compound : The cyclopropyl-oxadiazole-piperidine motif may offer improved fungal cell membrane penetration compared to bulkier analogs like LMM5, though empirical data are lacking.
Antibacterial Potential
- 5-phenyl-1,3,4-oxadiazole derivatives (e.g., compound 6a in ): Exhibit antibacterial activity against Gram-positive strains, attributed to sulfonyl and thioether groups enhancing target binding . The target compound’s benzothiazole core could similarly disrupt bacterial enzyme function.
Biological Activity
The compound 6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, including synthetic methodologies, mechanisms of action, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4S |
| Molecular Weight | 374.45 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Synthesis
The synthesis of this compound typically involves multi-step processes that integrate the oxadiazole and benzothiazole moieties. One common route includes the cyclization of appropriate precursors under controlled conditions. The oxadiazole ring can be synthesized through reactions involving amidoximes and carboxylic acids in the presence of dehydrating agents .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, a related compound showed promising results against various cancer cell lines (A431, A549, H1299), inhibiting cell proliferation and inducing apoptosis at low micromolar concentrations . The mechanism of action is believed to involve the inhibition of key signaling pathways related to tumor growth and survival.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Research indicates that benzothiazole derivatives can inhibit COX-2 enzyme activity, leading to reduced inflammation in vivo. One study reported a derivative achieving over 57% inhibition in animal models compared to indomethacin . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The oxadiazole moiety interacts with enzymes involved in inflammatory pathways.
- Signal Modulation : The compound may modulate signaling pathways associated with cell survival and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds with specific substitutions showed enhanced activity against non-small cell lung cancer cells .
- Inflammatory Response Models : In animal models, compounds similar to this compound demonstrated significant reductions in markers of inflammation following administration .
Q & A
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like kinases or GPCRs. For example, oxadiazole’s π-π stacking with tyrosine residues in enzyme active sites .
- QSAR Modeling : Correlating substituent effects (e.g., cyclopropyl vs. phenyl groups) with bioactivity using Hammett constants .
Discrepancies between predicted and observed IC₅₀ values (e.g., computational Ki = 10 nM vs. experimental IC₅₀ = 50 nM) may arise from solvation effects or protein flexibility. MD simulations (100 ns) refine these predictions .
How can researchers validate target engagement in cellular assays for this compound?
Q. Advanced Research Focus
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP for kinase targets) to measure displacement .
- Western Blotting : Detect downstream phosphorylation changes (e.g., ERK/p38 pathways) post-treatment .
Contradictory data (e.g., inhibition in vitro but not in vivo) may result from poor membrane permeability. Prodrug strategies (e.g., esterification of the carbonyl group) improve bioavailability .
What strategies mitigate toxicity risks during preclinical evaluation?
Q. Advanced Research Focus
- Metabolic Profiling : LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates from cyclopropyl ring oxidation) .
- Cytotoxicity Screening : Compare IC₅₀ values in target vs. non-target cell lines (e.g., cancer vs. HEK293). A selectivity index >10 is ideal .
Conflicts in toxicity profiles (e.g., hepatotoxicity in mice but not rats) require species-specific CYP450 isoform analysis .
How do structural modifications to the cyclopropyl or benzothiazole groups affect bioactivity?
Q. Advanced Research Focus
- Cyclopropyl Replacement : Substituting with trifluoromethyl (CF₃) increases metabolic stability but may reduce binding affinity due to steric bulk .
- Benzothiazole Substitution : Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition but elevate cytotoxicity .
Data contradictions (e.g., improved potency but reduced solubility) highlight the need for balanced lipophilicity (logP 2–3) .
What crystallographic methods resolve the compound’s 3D structure, and how are disorder phenomena managed?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
